3-(2-Oxopropyl)coronaridine

Description

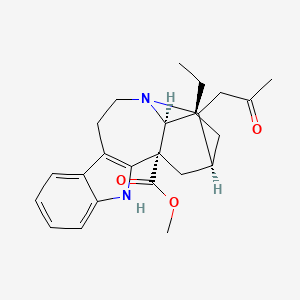

3-(2-Oxopropyl)coronaridine is a monoterpene indole alkaloid (MIA) belonging to the Iboga-type alkaloid family. It is characterized by a coronaridine backbone modified with a 2-oxopropyl substituent at the C-3 position (Figure 1). This compound has been isolated primarily from plants in the Ervatamia (syn. Tabernaemontana) genus, such as Ervatamia hainanensis and Ervatamia chinensis, native to China . Its structure is elucidated via chromatographic separation (e.g., silica gel, Sephadex LH-20, HPLC) and spectral analysis (NMR, IR, UV) .

Figure 1: Core structure of 3-(2-Oxopropyl)coronaridine.

Properties

IUPAC Name |

methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-4-15-12-16-13-24(23(28)29-3)21-18(17-7-5-6-8-19(17)25-21)9-10-26(22(15)24)20(16)11-14(2)27/h5-8,15-16,20,22,25H,4,9-13H2,1-3H3/t15-,16-,20?,22-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPABASQXRRHQB-IZTCQAHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3(C1N(C2CC(=O)C)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2CC(=O)C)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Oxopropyl)coronaridine can be synthesized from the leaves of Catharanthus roseus, a plant widely distributed in tropical regions . The synthesis involves the isolation of the compound through extensive spectroscopic analysis and comparison with known alkaloids . Another method involves the extraction of coronaridine from Ervatamia divaricata using supercritical CO2 extraction, followed by further chemical modifications to obtain 3-(2-Oxopropyl)coronaridine .

Industrial Production Methods

The industrial production of 3-(2-Oxopropyl)coronaridine involves the use of high-speed countercurrent chromatography for the separation and purification of the compound from plant extracts . This method ensures high production efficiency and minimal pollution, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopropyl)coronaridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(2-Oxopropyl)coronaridine can lead to the formation of various oxidized derivatives .

Scientific Research Applications

3-(2-Oxopropyl)coronaridine has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other indole alkaloids and related compounds.

Biology: The compound is studied for its biological activities, including analgesic and hypothermic effects.

Industry: It is used in the production of various pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 3-(2-Oxopropyl)coronaridine involves its interaction with various molecular targets, including opioid receptors and acetylcholinesterase . It acts as an antagonist at nicotinic acetylcholine receptors and inhibits voltage-gated sodium channels . These interactions contribute to its analgesic and hypothermic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

3-(2-Oxopropyl)coronaridine shares structural similarities with several MIAs, differing primarily in substituents and oxidation states. Key analogues include:

Table 1: Structural Comparison of 3-(2-Oxopropyl)coronaridine and Analogues

Key Structural and Functional Differences

Substituent Effects: The 2-oxopropyl group at C-3 in 3-(2-Oxopropyl)coronaridine introduces a ketone moiety, enhancing polarity compared to unmodified coronaridine. This may influence receptor binding or metabolic stability .

Biological Activity: While coronaridine exhibits binding to estrogen receptors (THR347, PHE404 residues) , 3-(2-Oxopropyl)coronaridine’s activity remains less characterized. 15,20-Dehydro-3α-(2-oxopropyl)coronaridine, isolated from Catharanthus roseus, shows cytotoxicity, suggesting that dehydrogenation may enhance bioactivity .

Source Specificity :

- 3-(2-Oxopropyl)coronaridine is predominantly isolated from Ervatamia spp., while 3-(2-Oxopropyl)voacangine and 15,20-dehydro derivatives are found in E. chinensis and Catharanthus, respectively . This highlights genus-specific biosynthetic pathways.

Artifact Formation :

- Derivatives like 3-(2-Oxopropyl)-coronaridine-pseudoindoxyl (from Tabernaemontana macrocarpa) may form during extraction, indicating sensitivity to isolation conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.